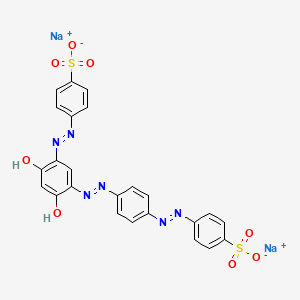
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate is a synthetic azo dye. It is known for its vibrant color and is commonly used in various industries, including textiles, cosmetics, and food. This compound is characterized by its complex structure, which includes multiple azo groups and sulfonate functionalities, contributing to its solubility and stability in aqueous solutions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反応の分析
Types of Reactions
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a colorant in food and cosmetics.
作用機序
The mechanism of action of disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate involves its interaction with specific molecular targets. The azo groups can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems .
類似化合物との比較
Similar Compounds
Disodium 4-((2,4-dihydroxy-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate: Known for its vibrant color and stability.
Disodium 6-((2,4-dihydroxy-3-((2-hydroxy-3-nitro-5-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2-sulphonate: Similar structure but with additional nitro groups, leading to different chemical properties.
Uniqueness
This compound is unique due to its multiple azo linkages and sulfonate groups, which provide enhanced solubility and stability. Its vibrant color and versatility in various applications make it a valuable compound in both research and industry .
特性
CAS番号 |
70210-07-0 |
|---|---|
分子式 |
C24H16N6Na2O8S2 |
分子量 |
626.5 g/mol |
IUPAC名 |
disodium;4-[[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H18N6O8S2.2Na/c31-23-14-24(32)22(30-28-18-7-11-20(12-8-18)40(36,37)38)13-21(23)29-27-16-3-1-15(2-4-16)25-26-17-5-9-19(10-6-17)39(33,34)35;;/h1-14,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChIキー |
KIQNBRVSQLGMGA-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



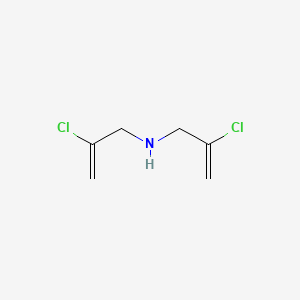
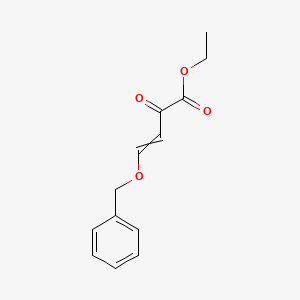
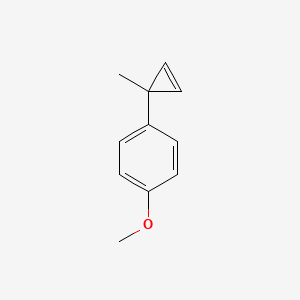
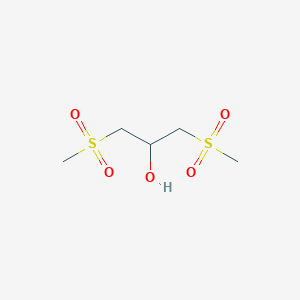
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


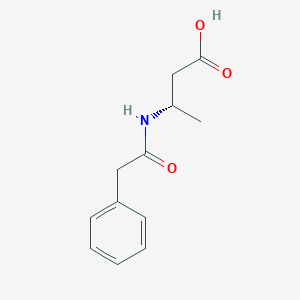

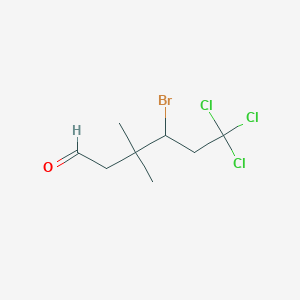


![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
